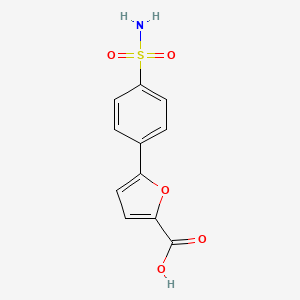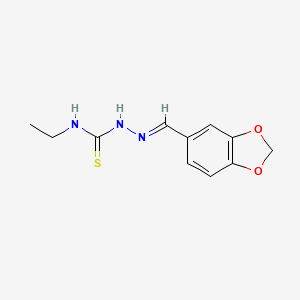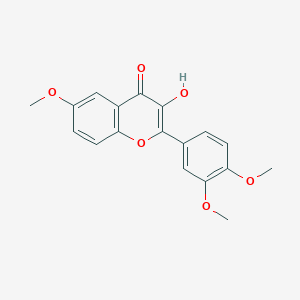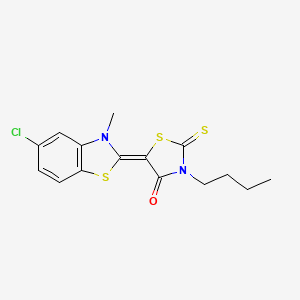![molecular formula C18H16N2O2S B12051117 {[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)
{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético es un complejo compuesto orgánico que presenta una estructura de anillo de imidazol única. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. La presencia de ambos grupos fenil y metilfenil unidos al anillo de imidazol, junto con un grupo sulfánil acético, contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético generalmente involucra reacciones orgánicas de varios pasos. Un método común incluye la formación del anillo de imidazol a través de la condensación de aldehídos y aminas apropiados, seguida de la introducción del grupo sulfánil acético a través de reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y solventes específicos para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación, como la recristalización y la cromatografía, para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfánil en un tiol u otras formas reducidas.
Sustitución: Los grupos fenil y metilfenil pueden participar en reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear reactivos como halógenos o agentes nitrantes en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La actividad biológica potencial del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: La investigación de sus propiedades farmacológicas podría conducir a nuevos agentes terapéuticos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético ejerce sus efectos involucra interacciones con objetivos moleculares específicos. El anillo de imidazol puede interactuar con enzimas o receptores, potencialmente inhibiendo o activando vías biológicas. El grupo sulfánil también puede desempeñar un papel en la modulación de la actividad del compuesto al formar enlaces disulfuro o sufrir reacciones redox.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido tolueno-4-sulfónico, compuesto con amino-ciano-acetato de etilo
- Compuestos equiatómicos del tipo REAlRh (RE = Sm, Tb, Dy, Er y Lu)
- Compuestos de flúor
Singularidad
El ácido {[4-(4-metilfenil)-1-fenil-1H-imidazol-2-il]sulfánil}acético es único debido a su combinación específica de grupos funcionales y la presencia del anillo de imidazol. Esta estructura imparte propiedades químicas y biológicas distintivas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C18H16N2O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-14(10-8-13)16-11-20(15-5-3-2-4-6-15)18(19-16)23-12-17(21)22/h2-11H,12H2,1H3,(H,21,22) |
Clave InChI |
YRWNEHRNPHNHKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)



![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)


![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

